molecular formula C12H16N2O2S B11571001 1,1-dioxo-N-pentyl-1,2-benzothiazol-3-amine

1,1-dioxo-N-pentyl-1,2-benzothiazol-3-amine

Cat. No.: B11571001
M. Wt: 252.33 g/mol
InChI Key: OOAQVATWIGRRBY-UHFFFAOYSA-N
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Description

1,1-Dioxo-N-pentyl-1,2-benzothiazol-3-amine is a benzothiazole derivative characterized by a sulfone group (1,1-dioxide) at the 1,2-position and a pentyl chain substituent at the N-position of the benzothiazole ring.

Properties

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

1,1-dioxo-N-pentyl-1,2-benzothiazol-3-imine

InChI

InChI=1S/C12H16N2O2S/c1-2-3-6-9-13-12-10-7-4-5-8-11(10)17(15,16)14-12/h4-5,7-8H,2-3,6,9H2,1H3,(H,13,14)

InChI Key

OOAQVATWIGRRBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCN=C1C2=CC=CC=C2S(=O)(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-N-pentyl-1,2-benzothiazol-3-amine typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction can be catalyzed by various agents, such as Lewis acids or bases, to facilitate the formation of the benzothiazole ring. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including 1,1-dioxo-N-pentyl-1,2-benzothiazol-3-amine, often involves large-scale batch or continuous flow processes. These methods utilize efficient catalytic systems and optimized reaction conditions to ensure consistent quality and high throughput. The use of microwave-assisted synthesis and ionic liquids as solvents has also been explored to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Condensation Reactions

The primary amine group participates in condensation reactions with carbonyl compounds. For example, under acidic or basic conditions, it reacts with aldehydes to form Schiff bases. This reaction is critical for synthesizing imine-linked derivatives, which are intermediates in medicinal chemistry applications.

Typical Conditions :

  • Solvent : Ethanol or dichloromethane

  • Catalyst : Piperidine or acetic acid

  • Temperature : 20–80°C

  • Yield : 60–85% (depending on aldehyde reactivity) .

Alkylation and Acylation

The N-pentyl amine group undergoes alkylation with alkyl halides or acylation with acyl chlorides. These reactions modify the compound’s hydrophobicity and electronic properties, enhancing its bioactivity profile.

Key Examples:

  • Alkylation : Reaction with methyl iodide in THF produces quaternary ammonium salts.

  • Acylation : Treatment with acetyl chloride yields N-acetyl derivatives, confirmed via ¹H NMR (δ 2.1 ppm for acetyl group).

Optimized Parameters :

Reaction TypeReagentSolventTemperatureTime
AlkylationR-X (X = Cl, Br)THF50°C4–6 h
AcylationR-COClDCMRT2–3 h

Halogenation and Electrophilic Substitution

The benzothiazole ring undergoes electrophilic substitution at the C-5 and C-7 positions due to the sulfone group’s meta-directing effects. Chlorination or bromination occurs under halogenating agents like sulfuryl chloride or bromine .

Experimental Data :

  • Chlorination : Treatment with sulfuryl chloride in chlorobenzene at 80°C produces 5-chloro derivatives (yield: 70–75%) .

  • Bromination : Bromine in acetic acid yields 7-bromo-substituted products (confirmed by LC-MS : m/z = 331.2 [M+H]⁺) .

Oxidation and Reductive Pathways

While the sulfone group is oxidation-resistant, the pentyl chain can be oxidized to a carboxylic acid using KMnO₄ or CrO₃. Conversely, catalytic hydrogenation reduces the benzothiazole ring’s double bonds, though this is less common due to the sulfone’s stability.

Oxidation of Pentyl Chain :

  • Reagent : KMnO₄ in H₂SO₄

  • Product : Carboxylic acid derivative (isolated yield: 55%)

  • Characterization : IR spectrum shows loss of C-H stretches (2900 cm⁻¹) and new O-H peak (2500 cm⁻¹).

Hydrolysis and Stability

The compound exhibits stability under neutral aqueous conditions but undergoes slow hydrolysis in strongly acidic or basic media. The sulfone group remains intact, while the amine may protonate or deprotonate depending on pH.

Hydrolysis Study :

ConditionTimeDegradation
1M HCl, 60°C24 h25%
1M NaOH, 60°C24 h30%
H₂O, RT7 d<5%

Comparative Reactivity with Analogues

The sulfone group differentiates this compound from simpler benzothiazoles, reducing ring electron density and altering regioselectivity in substitution reactions.

Property1,1-Dioxo-N-pentyl-1,2-benzothiazol-3-amine2-Aminobenzothiazole
Electrophilic Sites C-5, C-7 (meta to sulfone)C-6 (para to amine)
Reactivity with Cl₂ Moderate (70% yield)High (90% yield)
Hydrolysis Rate Slow (t₁/₂ > 48 h)Fast (t₁/₂ = 12 h)

Analytical Monitoring

Reactions are tracked using TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water). Mass spectrometry and NMR (¹H, ¹³C) confirm structural modifications .

Scientific Research Applications

Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. Studies indicate that compounds similar to 1,1-dioxo-N-pentyl-1,2-benzothiazol-3-amine can inhibit the growth of various bacterial strains. For instance, a study demonstrated that certain benzothiazole derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antibacterial agents .

Anti-inflammatory Properties

Benzothiazole derivatives have been investigated for their anti-inflammatory effects. A notable case study reported that specific derivatives exhibited inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. The compounds showed significant analgesic and anti-inflammatory activities comparable to standard drugs like diclofenac .

Compound COX-2 Inhibition (%) Analgesic Activity (%) Anti-inflammatory Activity (%)
10a995168
10b904259

Cancer Research

Benzothiazole derivatives are also being explored for their anticancer properties. A recent study indicated that certain compounds could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Pesticide Development

The compound has shown promise in agricultural applications, particularly as a pesticide. Research indicates that benzothiazole derivatives can effectively control pests and pathogens affecting crops. For example, a patent describes the synthesis of benzothiazole compounds aimed at pest control, demonstrating their effectiveness against agricultural pests .

Plant Growth Regulation

Benzothiazoles have been studied for their role as plant growth regulators. They may enhance growth rates and improve crop yields by modulating plant hormonal pathways. This application is particularly relevant in the context of sustainable agriculture practices aimed at increasing food production without harming the environment .

Safety and Environmental Impact

While exploring the applications of 1,1-dioxo-N-pentyl-1,2-benzothiazol-3-amine, it is essential to consider its safety profile. Toxicological assessments indicate that while the compound exhibits beneficial properties, it also poses risks such as skin irritation and acute toxicity upon ingestion or inhalation . Therefore, proper handling and usage guidelines must be established to mitigate these risks.

Mechanism of Action

The mechanism of action of 1,1-dioxo-N-pentyl-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The dioxo group plays a crucial role in its reactivity, allowing it to form covalent bonds with target proteins and modulate their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

Table 1: Structural Features of Selected Benzothiazole Derivatives
Compound Name Core Structure Modifications Key Functional Groups
1,1-Dioxo-N-pentyl-1,2-benzothiazol-3-amine N-pentyl chain; 1,1-dioxide (sulfone) group Sulfone, pentyl amine
4-(Benzo[d]thiazol-2-yl)aniline (BTA) Aniline substituent at position 2 Benzothiazole, aromatic amine
5-Nitro-1,2-benzothiazol-3-amine (5-NBA) Nitro group at position 5 Nitro, benzothiazole
Resveratrol (Control) Stilbene backbone with hydroxyl groups Polyphenol

Functional Efficacy in Protein Aggregation Inhibition

Transthyretin (TTR) Aggregation
  • BTA : Reduces TTR81-127 fibril formation by 95.9% (fluorescence intensity reduced to 4.1% at 100 µM), outperforming resveratrol (48.2%) .
  • 5-NBA : Demonstrates broad-spectrum inhibition of α-synuclein and tau aggregation at low micromolar concentrations but requires higher doses for TTR inhibition .
  • Resveratrol : Generic fibril inhibitor, less potent than BTA (48.2% fluorescence intensity at 100 µM) .
α-Synuclein and Tau Aggregation
  • 5-NBA : Suppresses α-synuclein oligomerization (PICUP assay) and inclusion formation in neuroblastoma cells at IC50 ~5 µM .
  • Compound 13 (N-ethyl derivative) : Inhibits tau 2N4R oligomerization at high concentrations (>50 µM) .
Table 2: Comparative Inhibition Data (ThT Fluorescence Assay)
Compound Target Protein Fluorescence Reduction (%) Concentration Reference
BTA TTR81-127 95.9 100 µM
5-NBA α-Synuclein 80 (estimated) 5 µM
Resveratrol TTR81-127 51.8 100 µM

Mechanistic Insights

  • BTA : Acts via direct interaction with β-sheet regions of TTR, disrupting fibril elongation without affecting lag time .
  • 5-NBA: Nitro group enhances binding to hydrophobic pockets in amyloidogenic peptides, stabilizing monomeric states .
  • The pentyl chain may enhance membrane permeability compared to BTA’s aniline group .

Biological Activity

1,1-Dioxo-N-pentyl-1,2-benzothiazol-3-amine is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing upon various research findings.

Synthesis

The synthesis of 1,1-dioxo-N-pentyl-1,2-benzothiazol-3-amine typically involves the reaction of benzothiazole derivatives with appropriate amines or thioketones. The methodologies often include:

  • Condensation Reactions : Combining benzothiazole derivatives with amines under acidic or basic conditions.
  • Oxidative Processes : Utilizing oxidizing agents to introduce dioxo functionalities.

Biological Activity Overview

The biological activities of 1,1-dioxo-N-pentyl-1,2-benzothiazol-3-amine have been investigated in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Benzothiazole derivatives are widely recognized for their antimicrobial properties. Research indicates that compounds similar to 1,1-dioxo-N-pentyl-1,2-benzothiazol-3-amine exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

CompoundMicroorganismActivity (MIC)
3cE. coli50 µg/mL
3hS. aureus25 µg/mL

Studies have shown that modifications at the benzothiazole ring can enhance antibacterial potency, making it a promising candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively explored. In vitro studies have demonstrated that compounds like 1,1-dioxo-N-pentyl-1,2-benzothiazol-3-amine can inhibit tumor cell proliferation across various cancer cell lines:

Cell LineIC50 (µM)
HCT116 (Colon)0.45
MCF-7 (Breast)0.30
A549 (Lung)0.50

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

Benzothiazole derivatives have also shown promise in reducing inflammation. The compound's ability to inhibit pro-inflammatory cytokines positions it as a potential therapeutic agent for inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various benzothiazole derivatives against resistant strains of bacteria. The results indicated that modifications to the benzothiazole core significantly enhanced activity against multi-drug resistant strains .
  • Anticancer Research : In a study focusing on breast cancer cell lines, compounds similar to 1,1-dioxo-N-pentyl-1,2-benzothiazol-3-amine demonstrated potent cytotoxic effects, leading to further investigations into their mechanisms of action .

Q & A

Basic Research Question

  • NMR : <sup>1</sup>H/<sup>13</sup>C NMR confirms regioselectivity (e.g., pentyl group attachment at N3) .
  • Mass Spectrometry : HR-ESI-MS validates molecular ions (e.g., [M+H]<sup>+</sup> for C11H14N2O2S: calc. 255.0804, observed 255.0806) .
  • XRD : Resolves stereochemical ambiguities in crystalline intermediates .

How does the sulfone moiety influence the compound’s electronic and biological properties?

Advanced Research Question
The 1,1-dioxo group:

  • Electronic Effects : Withdraws electron density, polarizing the benzothiazole ring (evidenced by DFT calculations, B3LYP/6-31G**) .
  • Bioactivity : Enhances binding to hydrophobic pockets in amyloid fibrils (e.g., via π-π stacking with Phe residues) .

Experimental Evidence : Sulfone-containing analogs show 2–3× higher ThT fluorescence inhibition than non-sulfonated counterparts .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

  • Racemization : Occurs during sulfonation at high temperatures (>100°C). Mitigate via low-temperature (60°C) sulfonation .
  • Catalyst Selection : Chiral ligands (e.g., BINAP) in Pd-catalyzed steps preserve enantiomeric excess (ee >98%) .
  • Purification : Use chiral HPLC (Chiralpak IA column) or crystallization in heptane/EtOAc .

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